molecular formula C7H2Br2FN B1410459 2,3-Dibromo-4-fluorobenzonitrile CAS No. 1803784-43-1

2,3-Dibromo-4-fluorobenzonitrile

Cat. No. B1410459
CAS RN: 1803784-43-1
M. Wt: 278.9 g/mol
InChI Key: JASFVXHBGDPKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-4-fluorobenzonitrile (DBFBN) is a halogenated organic compound most commonly used in organic synthesis. This compound is highly reactive and can be used as a reagent in a variety of organic syntheses. DBFBN is a versatile compound with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, polymers, and other organic compounds.

Mechanism of Action

Target of Action

It is known that halogenated benzonitriles, such as this compound, often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Benzylic halides, a group which includes this compound, are known to undergo nucleophilic substitution reactions . In these reactions, the halogen atom (bromine in this case) is replaced by a nucleophile, which could be a molecule or ion that donates an electron pair to form a chemical bond. This reaction can lead to changes in the structure and function of the target molecule .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and molecular size can affect its absorption and distribution within the body .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of 2,3-Dibromo-4-fluorobenzonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, tissues, and biochemical pathways present .

properties

IUPAC Name

2,3-dibromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFVXHBGDPKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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